ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate, also known as BRL-49653, is a compound that belongs to the class of piperazinecarboxylate derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Scientific Research Applications
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the 5-HT6 serotonin receptor, which is involved in the regulation of cognitive processes such as learning and memory. This compound has been used in various studies to investigate the role of the 5-HT6 receptor in cognitive processes and to develop potential treatments for cognitive disorders such as Alzheimer's disease.
Mechanism of Action
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate acts as a selective antagonist of the 5-HT6 serotonin receptor. By blocking the activity of this receptor, this compound can modulate the release of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. This modulation can lead to changes in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, as mentioned above, and can also affect the levels of various proteins and enzymes involved in synaptic plasticity and neuronal survival. This compound has been shown to improve cognitive function in various animal models of cognitive impairment, including Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate in lab experiments is its high selectivity for the 5-HT6 receptor. This allows researchers to investigate the specific role of this receptor in cognitive processes without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other 5-HT6 receptor antagonists. This may require higher doses of the compound to achieve the desired effects, which can increase the risk of side effects or toxicity.
Future Directions
There are several potential future directions for the use of ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate in scientific research. One direction is the development of more potent and selective 5-HT6 receptor antagonists that can be used in lower doses with fewer side effects. Another direction is the investigation of the role of the 5-HT6 receptor in other cognitive processes and neurological disorders, such as depression and anxiety. Additionally, this compound could be used in combination with other drugs or therapies to improve cognitive function in various disorders.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its high selectivity for the 5-HT6 serotonin receptor makes it a valuable tool for investigating the role of this receptor in cognitive processes and developing potential treatments for cognitive disorders. While there are limitations to its use, this compound has shown promise in improving cognitive function in various animal models and has several potential future directions for research.
Synthesis Methods
Ethyl 4-(4-biphenylylmethyl)-1-piperazinecarboxylate can be synthesized by reacting 4-biphenylylmethylchloride with 1-piperazinecarboxylic acid in the presence of triethylamine and ethyl chloroformate. The resulting compound is then purified by column chromatography to obtain pure this compound.
properties
IUPAC Name |
ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-20(23)22-14-12-21(13-15-22)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUVMWUIPNPANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.